Sodium 4-(nicotinamido)butanoate
Overview
Description
Sodium 4-(nicotinamido)butanoate is a chemical compound with the CAS Number: 62936-56-5. It has a molecular weight of 230.2 and its IUPAC name is sodium 4-[(3-pyridinylcarbonyl)amino]butanoate . It is stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 . The InChI key is DGWZSECHAXUHPD-UHFFFAOYSA-M .Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.Safety and Hazards
Mechanism of Action
Target of Action
Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Mode of Action
Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production . It also influences human DNA repair and cellular stress responses .
Biochemical Pathways
Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair .
Result of Action
Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-(nicotinamido)butanoate can be achieved through the reaction of nicotinamide with butyric anhydride in the presence of sodium hydroxide.", "Starting Materials": [ "Nicotinamide", "Butyric Anhydride", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of nicotinamide in 50 mL of methanol.", "Step 2: Slowly add 8.0 mL of butyric anhydride to the nicotinamide solution while stirring.", "Step 3: Add 5.0 g of sodium hydroxide to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Dilute the reaction mixture with 100 mL of water and stir for an additional 30 minutes.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the solid in a vacuum oven at 60°C for 12 hours to obtain Sodium 4-(nicotinamido)butanoate." ] } | |
CAS No. |
62936-56-5 |
Molecular Formula |
C10H12N2NaO3 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
sodium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14); |
InChI Key |
PPOOTOLJZAFOKR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na] |
Appearance |
Solid powder |
62936-56-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pikamilone Sodium; Pikamilone Na; GABA-NG; Nicotinoyl-GABA sodium salt; GABA NG; GABANG; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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